molecular formula C12H12N2O2 B11887601 4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one

4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one

Cat. No.: B11887601
M. Wt: 216.24 g/mol
InChI Key: YTPDYZFOEBOHOH-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused oxazine and isoquinoline ring system, which contributes to its distinct chemical behavior and potential biological activities.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-methyl-3,8-dihydro-2H-pyrido[3,4-h][1,4]benzoxazin-7-one

InChI

InChI=1S/C12H12N2O2/c1-14-6-7-16-11-8-4-5-13-12(15)9(8)2-3-10(11)14/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

YTPDYZFOEBOHOH-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1C=CC3=C2C=CNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to form the desired oxazine ring . The reaction conditions often include the use of solvents such as ethanol or o-xylene and may require heating to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles employed.

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one exerts its effects involves its interaction with specific molecular targets. For instance, as a potential tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation . The pathways involved include the inhibition of signal transduction processes that are crucial for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one is unique due to its specific substitution pattern and the presence of both oxazine and isoquinoline rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is C10H10N2OC_{10}H_{10}N_2O with a molecular weight of 178.20 g/mol. Its structure consists of an oxazinoisoquinoline framework, which is significant for its biological properties.

PropertyValue
Molecular FormulaC10H10N2O
Molecular Weight178.20 g/mol
CAS Number123456-78-9
IUPAC NameThis compound

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazinoisoquinoline compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study investigating the cytotoxic effects on the MCF-7 breast cancer cell line revealed that related compounds had IC50 values ranging from 1.4 μM to 8.79 μM. Notably, these compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase IIβ, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the development of anticancer agents as it disrupts DNA replication and transcription processes.
  • Induction of Apoptosis : Compounds related to this compound have been reported to increase the levels of active caspase-3, a key enzyme in the apoptotic pathway .
  • Cell Cycle Arrest : Studies have indicated that these compounds can induce cell cycle arrest at the S phase, preventing cancer cells from proliferating effectively.

Comparative Analysis of Biological Activity

Compound NameIC50 (μM) against MCF-7Topo IIβ Inhibition (%)
This compoundTBDTBD
Compound A1.481.33
Compound B2.7983.73

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